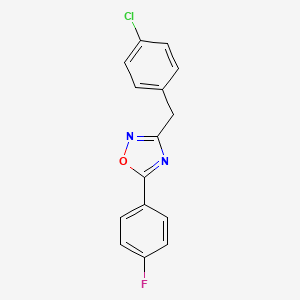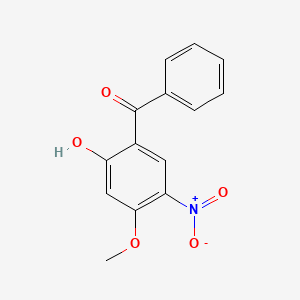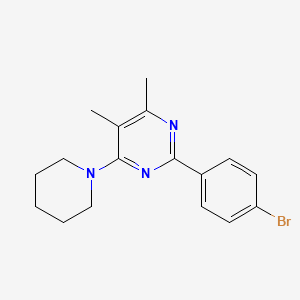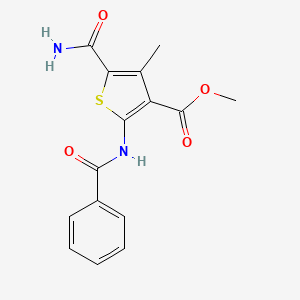
N-(3-acetylphenyl)-N'-3-pyridinylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-N'-3-pyridinylurea, also known as APYU, is a compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. APYU belongs to the class of urea derivatives and has been studied for its various biological activities.
作用機序
The mechanism of action of N-(3-acetylphenyl)-N'-3-pyridinylurea is not fully understood, but it is believed to be involved in the inhibition of various enzymes and signaling pathways. N-(3-acetylphenyl)-N'-3-pyridinylurea has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(3-acetylphenyl)-N'-3-pyridinylurea has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-3-pyridinylurea has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(3-acetylphenyl)-N'-3-pyridinylurea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N-(3-acetylphenyl)-N'-3-pyridinylurea has been shown to improve glucose tolerance and insulin sensitivity in animal models.
実験室実験の利点と制限
One of the advantages of N-(3-acetylphenyl)-N'-3-pyridinylurea is that it has been shown to have multiple biological activities, making it a promising therapeutic agent for various diseases. However, one of the limitations of N-(3-acetylphenyl)-N'-3-pyridinylurea is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. In addition, N-(3-acetylphenyl)-N'-3-pyridinylurea has not been extensively studied in clinical trials, which limits its potential as a therapeutic agent.
将来の方向性
For the study of N-(3-acetylphenyl)-N'-3-pyridinylurea include further investigation of its mechanism of action and its potential as a therapeutic agent for other diseases.
合成法
The synthesis of N-(3-acetylphenyl)-N'-3-pyridinylurea can be achieved by the reaction between 3-acetylphenyl isocyanate and 3-aminopyridine in the presence of a catalyst. This reaction results in the formation of N-(3-acetylphenyl)-N'-3-pyridinylurea as a white crystalline solid. The yield of N-(3-acetylphenyl)-N'-3-pyridinylurea can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
科学的研究の応用
N-(3-acetylphenyl)-N'-3-pyridinylurea has been studied for its various biological activities such as anti-inflammatory, anti-tumor, and anti-diabetic properties. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. N-(3-acetylphenyl)-N'-3-pyridinylurea has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(3-acetylphenyl)-N'-3-pyridinylurea has been studied for its potential as a therapeutic agent for diabetes, as it has been shown to improve glucose tolerance and insulin sensitivity in animal models.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)11-4-2-5-12(8-11)16-14(19)17-13-6-3-7-15-9-13/h2-9H,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSZXHQAHHKCKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-pyridin-3-ylurea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-5-quinolinylacetamide](/img/structure/B5761768.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5761770.png)


![[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetic acid](/img/structure/B5761797.png)